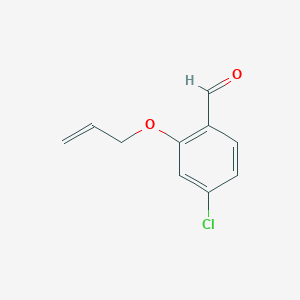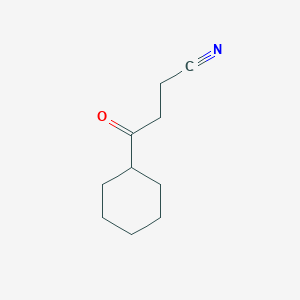
Cycloheptylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloheptylazanium;chloride is an organic compound with the molecular formula C7H16ClN. It is a quaternary ammonium salt where the nitrogen atom is bonded to a cycloheptyl group and a chloride ion. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cycloheptylazanium;chloride can be synthesized through the reaction of cycloheptylamine with hydrochloric acid. The process involves the following steps:
Cycloheptylamine Synthesis: Cycloheptylamine is prepared by the hydrogenation of cycloheptanone in the presence of ammonia and a suitable catalyst such as Raney nickel.
Formation of this compound: Cycloheptylamine is then reacted with hydrochloric acid to form this compound. The reaction is typically carried out in an aqueous medium at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale hydrogenation reactors for the synthesis of cycloheptylamine, followed by the addition of hydrochloric acid in a controlled environment to ensure the purity and yield of the final product. The process is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cycloheptylazanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, cyanide, or alkoxide ions.
Oxidation Reactions: The cycloheptyl group can be oxidized to form cycloheptanone or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form cycloheptylamine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents such as water or alcohols, with reagents like sodium hydroxide or potassium cyanide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide, usually in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous conditions.
Major Products
Substitution: Cycloheptyl alcohol, cycloheptyl cyanide.
Oxidation: Cycloheptanone, cycloheptanol.
Reduction: Cycloheptylamine.
Applications De Recherche Scientifique
Cycloheptylazanium;chloride has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cycloheptylazanium;chloride involves its ability to interact with biological membranes and proteins. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. It also interacts with various enzymes and receptors, affecting their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexylammonium chloride: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
Cyclooctylammonium chloride: Contains a cyclooctyl group, offering different steric and electronic properties.
Uniqueness
Cycloheptylazanium;chloride is unique due to its seven-membered ring structure, which provides distinct steric and electronic characteristics compared to its six- and eight-membered counterparts. This uniqueness makes it valuable in specific chemical reactions and applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
69163-89-9 |
|---|---|
Formule moléculaire |
C7H15ClN- |
Poids moléculaire |
148.65 g/mol |
Nom IUPAC |
cycloheptanamine;chloride |
InChI |
InChI=1S/C7H15N.ClH/c8-7-5-3-1-2-4-6-7;/h7H,1-6,8H2;1H/p-1 |
Clé InChI |
PVXWLXWTEKCYGD-UHFFFAOYSA-M |
SMILES canonique |
C1CCCC(CC1)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-{[(3-Chloro-2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B8555339.png)
![2-(4H-benzo[d][1,3]dioxin-6-yl)acetonitrile](/img/structure/B8555357.png)






